molecular formula C14H18O B7906948 1-(Hept-6-yn-1-yloxy)-3-methylbenzene

1-(Hept-6-yn-1-yloxy)-3-methylbenzene

Cat. No.: B7906948
M. Wt: 202.29 g/mol
InChI Key: LCEIUAKXGLQLFV-UHFFFAOYSA-N
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Description

1-(Hept-6-yn-1-yloxy)-3-methylbenzene is a chemical compound classified as an alkyl aryl ether, featuring a meta-methylbenzene moiety linked by an oxygen atom to a heptyl chain terminated with a reactive alkyne group. With a molecular formula of C14H18O, this structure integrates an aromatic ring with a long, functionalized hydrocarbon chain. The terminal alkyne on the heptyl chain makes this compound a highly valuable building block in synthetic organic chemistry, particularly for metal-catalyzed coupling reactions, such as the Sonogashira and Huisgen cycloaddition reactions . These reactions are fundamental in the synthesis of more complex molecular architectures, including natural products, pharmaceuticals, and novel materials. The presence of the ether linkage and meta-substituted methyl group on the benzene ring contributes to the compound's specific electronic and steric properties, influencing its reactivity and the physical characteristics of resulting products. Researchers utilize this compound in exploratory chemistry to develop new chemical entities and polymeric materials. As with many specialized reagents, this product is intended for Research Use Only and is not for diagnostic or therapeutic use. Proper handling procedures should be followed, and it is recommended to store the compound under an inert atmosphere at room temperature to maintain its stability and purity .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-hept-6-ynoxy-3-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O/c1-3-4-5-6-7-11-15-14-10-8-9-13(2)12-14/h1,8-10,12H,4-7,11H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCEIUAKXGLQLFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCCCCCC#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Analytical Techniques for Structural Characterization and Reaction Monitoring

High-Resolution Spectroscopic Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, Advanced 2D Techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of organic compounds in solution. For 1-(Hept-6-yn-1-yloxy)-3-methylbenzene, a combination of ¹H, ¹³C, and two-dimensional (2D) NMR experiments would provide a complete assignment of all proton and carbon signals.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. The expected chemical shifts (δ) in a solvent like CDCl₃ are predicted based on the distinct chemical environments within the molecule. Protons on carbons adjacent to electron-withdrawing groups, like the oxygen of the ether, are deshielded and appear at a lower field. fiveable.melibretexts.org The terminal alkyne proton is also characteristic, though it appears at a relatively shielded, higher field position due to magnetic anisotropy from the triple bond's cylindrical electron cloud. libretexts.orgyoutube.com

Predicted ¹H NMR Data for this compound

Protons Predicted Chemical Shift (δ, ppm) Multiplicity Integration
Aromatic (4H) 6.7 - 7.2 Multiplet 4H
-O-CH₂ - (a) ~3.9 - 4.0 Triplet 2H
Ar-CH₃ ~2.3 Singlet 3H
-C≡C-H (g) ~1.9 - 2.1 Triplet 1H
-CH₂ -C≡CH (f) ~2.2 Triplet of doublets 2H

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms. The chemical shifts are spread over a wider range than in ¹H NMR, providing clear resolution for each carbon. oregonstate.edu The carbons of the aromatic ring, the ether-linked methylene (B1212753) carbon (-O-C H₂-), the methyl group, the aliphatic chain, and the characteristic sp-hybridized alkyne carbons are all expected to appear in distinct regions. wisc.eduorganicchemistrydata.org

Predicted ¹³C NMR Data for this compound

Carbon Atom Predicted Chemical Shift (δ, ppm)
Aromatic C-O ~158
Aromatic C-CH₃ ~139
Aromatic CH ~110 - 130
C ≡C-H ~84
-O-C H₂- ~68
C-C ≡C-H ~69
Ar-C H₃ ~21

Advanced 2D Techniques: To confirm the assignments from 1D NMR, advanced 2D NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment would show correlations between adjacent protons, confirming the connectivity of the heptynyl chain from the -O-CH₂- group (a) through the aliphatic chain to the terminal alkyne proton (g).

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton signal with its directly attached carbon atom, allowing for unambiguous assignment of the carbon signals based on the more easily interpreted proton spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are two or three bonds away. It would be crucial for confirming the connection between the heptynyl chain and the 3-methylphenoxy group by showing a correlation from the -O-CH₂- protons (a) to the aromatic C-O carbon.

DEPT (Distortionless Enhancement by Polarization Transfer): DEPT-135 and DEPT-90 experiments help differentiate between CH₃, CH₂, CH, and quaternary carbons, simplifying the interpretation of the ¹³C spectrum. chemicalbook.com

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy detects the characteristic vibrations of molecular bonds, providing definitive evidence for the presence of specific functional groups.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be characterized by several key absorption bands. The most diagnostic peaks are those associated with the terminal alkyne. maricopa.edu A sharp, strong band for the ≡C-H stretch is expected around 3300 cm⁻¹. libretexts.orgorgchemboulder.com The C≡C triple bond stretch itself appears as a weak but sharp absorption in the 2100-2250 cm⁻¹ range, a region of the spectrum that is typically uncongested. libretexts.orgxula.edu Other expected absorptions include the C-O-C ether stretching vibrations, aromatic C=C stretching bands around 1500-1600 cm⁻¹, and sp³ C-H stretching from the alkyl chain and methyl group just below 3000 cm⁻¹. libretexts.org

Predicted IR Absorption Frequencies

Functional Group Vibration Type Predicted Wavenumber (cm⁻¹) Intensity
Terminal Alkyne ≡C-H Stretch ~3300 Strong, Sharp
Aromatic Ring =C-H Stretch ~3030 Medium
Alkyl Chain/Methyl sp³ C-H Stretch ~2850-2960 Medium-Strong
Alkyne C≡C Stretch ~2120 Weak, Sharp
Aromatic Ring C=C Stretch ~1500-1600 Medium
Ether C-O-C Stretch ~1250 (asymmetric), ~1050 (symmetric) Strong

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The C≡C triple bond stretch, which is often weak in the IR spectrum, typically gives a strong and clear signal in the Raman spectrum around 2100 cm⁻¹. nih.govresearchgate.netacs.org This makes Raman an excellent technique for confirming the alkyne functionality. nih.gov The symmetric aromatic ring breathing modes also tend to produce strong Raman signals. The high sensitivity and the appearance of the alkyne signal in a "quiet" spectral window make it a valuable probe. acs.org

Mass Spectrometry (High-Resolution Mass Spectrometry and GC-MS)

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

High-Resolution Mass Spectrometry (HRMS): HRMS, typically using a soft ionization technique like Electrospray Ionization (ESI), would be used to determine the exact mass of the molecular ion with high precision. This allows for the calculation of a unique molecular formula, confirming the elemental composition of the compound. For this compound (C₁₄H₁₈O), the calculated exact mass of the protonated molecule [M+H]⁺ would be a key piece of identifying data.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. asianpubs.orgnih.govresearchgate.net The compound would first be separated on a GC column, and then fragmented by electron ionization (EI). Aromatic ethers exhibit characteristic fragmentation patterns. miamioh.eduwhitman.edu The molecular ion peak (M⁺) may be observed, though it can be weak for some ethers. whitman.edu The most common fragmentation pathways for alkyl aryl ethers involve cleavage of the C-O bond. scribd.comyoutube.comyoutube.com A major fragment is expected from the cleavage of the bond beta to the aromatic ring, resulting in the loss of the heptynyl radical and the formation of a stable 3-methylphenoxonium ion or a related fragment at m/z 107. Another significant cleavage occurs at the Cα-Cβ bond of the alkyl chain, leading to a resonance-stabilized ion at m/z 108.

Predicted Key Fragments in GC-MS (EI)

m/z Predicted Fragment Identity
202 [M]⁺ (Molecular Ion)
108 [CH₃C₆H₄OH]⁺ (McLafferty-type rearrangement)
107 [CH₃C₆H₄O]⁺ (Loss of C₇H₁₁ radical)

Electronic Spectroscopy (UV-Vis)

UV-Visible spectroscopy provides information about the electronic transitions within a molecule and is primarily used to study conjugated systems. The UV-Vis spectrum of this compound is expected to be dominated by the chromophore of the 3-methylphenoxy group. nist.govnist.gov The isolated terminal alkyne does not absorb significantly in the standard UV-Vis range (200-800 nm). The spectrum would likely resemble that of m-cresol, showing characteristic absorption bands corresponding to π → π* transitions of the benzene (B151609) ring. researchgate.netfoodb.casigmaaldrich.com

Predicted UV-Vis Absorption Maxima (in Ethanol)

Transition Predicted λₘₐₓ (nm)
π → π* (Primary Band) ~210-220

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for separating the target compound from reaction mixtures and for assessing its purity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the premier method for the analysis and purification of non-volatile organic compounds. sigmaaldrich.com Given the non-polar nature of this compound, a reversed-phase HPLC (RP-HPLC) method would be most suitable for its analysis. libretexts.orgyoutube.com

In a typical RP-HPLC setup, a non-polar stationary phase, such as a C18 or C8 bonded silica (B1680970) column, would be used. nih.gov The mobile phase would consist of a polar solvent mixture, commonly methanol/water or acetonitrile (B52724)/water. youtube.com The compound would be retained on the column through hydrophobic interactions between the molecule and the non-polar stationary phase. Increasing the proportion of the organic solvent (methanol or acetonitrile) in the mobile phase would decrease the retention time. vaia.comresearchgate.net A gradient elution, where the mobile phase composition is changed over time, could be used to efficiently separate the product from any more polar or less polar impurities. Detection would typically be performed using a UV detector set to one of the absorption maxima of the aromatic chromophore (e.g., 275 nm). helixchrom.comsigmaaldrich.com

Typical RP-HPLC Conditions

Parameter Condition
Column C18 (Octadecylsilyl), 5 µm particle size, 4.6 x 150 mm
Mobile Phase Isocratic or gradient elution with Acetonitrile and Water
Flow Rate 1.0 mL/min
Detection UV at 275 nm
Injection Volume 10 µL

Gas Chromatography (GC) for Volatile Components

Gas Chromatography is a powerful analytical technique for separating and analyzing compounds that can be vaporized without decomposition. libretexts.org In GC, a gaseous mobile phase, known as the carrier gas (typically helium or nitrogen), transports the sample through a column containing the stationary phase. libretexts.org Separation is based on differences in boiling points and compound-specific interactions with the stationary phase. libretexts.org

Given its molecular weight and structure, this compound is expected to be sufficiently volatile for GC analysis. This method is particularly useful for assessing purity with respect to volatile or semi-volatile contaminants, such as residual solvents or unreacted starting materials like m-cresol. A standard non-polar or mid-polarity capillary column, such as one with a polydimethylsiloxane (B3030410) (PDMS) or a 5% phenyl-substituted PDMS stationary phase, would be suitable. A temperature gradient, where the column temperature is increased over the course of the analysis, would be employed to ensure that compounds with a range of boiling points elute as sharp, well-defined peaks.

Interactive Table 4: Hypothetical GC-MS Analytical Conditions and Results Column: 30 m x 0.25 mm ID, 0.25 µm film (5% Phenyl-PDMS). Carrier Gas: Helium. Injector Temp: 250°C. Detector: Mass Spectrometer.

Advanced Column Chromatography for Isolation and Purification

For the preparative-scale purification of synthesized compounds, advanced column chromatography, often in the form of flash chromatography, is the method of choice. utoronto.cacolumn-chromatography.com This technique operates on the same principles as analytical normal-phase HPLC but uses larger columns, larger particle-size stationary phases (typically silica gel), and is designed to handle gram-to-kilogram quantities of material. cup.edu.cnresearchgate.net Its purpose is to isolate the desired product from unreacted starting materials, reagents, and byproducts. column-chromatography.com

The purification of this compound from a crude reaction mixture would typically involve a normal-phase flash chromatography setup. rochester.edu The process begins with developing a suitable solvent system using thin-layer chromatography (TLC) to identify a mobile phase that provides good separation between the product and impurities. A low-polarity solvent system, such as a gradient of ethyl acetate (B1210297) in hexane, would be used to first elute non-polar byproducts, followed by the target compound, while highly polar impurities remain strongly adsorbed to the silica gel.

Interactive Table 5: Hypothetical Flash Chromatography Purification Scheme Stationary Phase: Silica Gel (40-63 µm). Crude Sample Load: 5.0 g.

Theoretical and Computational Chemistry Applied to Aryl Alkynyl Ethers

Quantum Chemical Calculations for Reaction Mechanism Elucidation

Quantum chemical calculations are instrumental in mapping out the intricate details of chemical reactions, providing insights that are often inaccessible through experimental means alone. For aryl alkynyl ethers, these calculations can predict the most likely pathways for reactions such as cycloadditions, rearrangements, and metal-catalyzed cross-couplings.

Density Functional Theory (DFT) in Reaction Pathway Analysis

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it ideal for studying the complex reaction pathways of organic molecules. DFT calculations can be used to investigate the mechanisms of reactions involving aryl alkynyl ethers, such as palladium-catalyzed cycloadditions to form chromene derivatives. In such a reaction, DFT can model the entire catalytic cycle, including oxidative addition, ligand dissociation, migratory insertion, and reductive elimination steps.

For 1-(hept-6-yn-1-yloxy)-3-methylbenzene, DFT could be employed to analyze a hypothetical intramolecular cyclization. The presence of the terminal alkyne and the aromatic ring allows for the possibility of various transformations. For instance, a transition-metal-catalyzed reaction could proceed via C-H activation at the ortho position of the benzene (B151609) ring, followed by insertion of the alkyne. DFT calculations would identify the key intermediates and transition states along this pathway, determining the feasibility of the reaction. The calculations would involve optimizing the geometry of reactants, intermediates, transition states, and products to determine their relative energies.

Table 1: Hypothetical DFT-Calculated Energies for an Intramolecular Cyclization Pathway

SpeciesDescriptionRelative Energy (kcal/mol)
ReactantThis compound + Catalyst0.0
Intermediate 1Oxidative addition complex+5.2
Transition State 1C-H activation+24.5
Intermediate 2Aryl-metal-hydride complex+10.8
Transition State 2Alkyne insertion+18.3
Intermediate 3Cyclized metal complex-15.6
ProductCyclized product + Catalyst-25.0

Note: The data in this table is illustrative and based on typical values for similar reported reactions.

Transition State Analysis and Energy Profile Mapping

A critical aspect of understanding reaction mechanisms is the characterization of transition states (TS), which are the highest energy points along a reaction coordinate. Locating and analyzing the vibrational frequencies of a transition state (which should have exactly one imaginary frequency corresponding to the reaction coordinate) confirms the connection between reactants and products. By calculating the energies of all intermediates and transition states, a complete reaction energy profile can be mapped.

This energy profile reveals the rate-determining step of the reaction—the step with the highest activation energy barrier. For multi-step reactions, such as the palladium-catalyzed cycloaddition of alkynyl aryl ethers, DFT studies have shown that steps like hydrogen migration or alkyne insertion can be rate-determining. In a study on a bimetallic Pd-Zn catalyzed cycloaddition, the energy barrier was found to be a key factor in determining the preferred reaction pathway between cycloaddition and dimerization, with steric effects of substituents playing a significant role. For this compound, the long, flexible heptynyl chain could influence the energy of transition states through steric interactions or by allowing for alternative binding modes to a catalyst.

Prediction of Spectroscopic Parameters and Conformational Preferences

Computational methods are highly effective in predicting spectroscopic data, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra, which aids in structure elucidation. For a flexible molecule like this compound, with multiple rotatable bonds, determining the most stable conformation is the first step.

A conformational search, often using molecular mechanics or semi-empirical methods, can identify low-energy conformers. These conformers can then be subjected to higher-level DFT calculations for geometry optimization and frequency analysis. The calculated NMR shielding constants (using methods like Gauge-Including Atomic Orbital, GIAO) and vibrational frequencies can then be obtained. By applying a Boltzmann distribution analysis to the energies of the different conformers, a weighted average of their spectroscopic parameters can be calculated to produce a predicted spectrum that is comparable to experimental results.

Table 2: Predicted Spectroscopic Data for the Most Stable Conformer of this compound

ParameterPredicted ValueMethod/Basis Set
13C NMR Shift (C≡CH)~82 ppmGIAO-B3LYP/6-31G(d)
13C NMR Shift (C≡CH)~69 ppmGIAO-B3LYP/6-31G(d)
1H NMR Shift (≡CH)~2.4 ppmGIAO-B3LYP/6-31G(d)
IR Frequency (C≡C stretch)~2120 cm-1B3LYP/6-31G(d)
IR Frequency (≡C-H stretch)~3300 cm-1B3LYP/6-31G(d)

Note: These values are hypothetical and based on typical ranges for these functional groups.

Structure-Reactivity Relationship Studies through Computational Models

Computational models are essential for establishing quantitative structure-reactivity relationships (QSRR). By systematically modifying the structure of a molecule and calculating various electronic and steric descriptors, one can understand how these changes affect its reactivity. For this compound, key structural features include the electron-donating m-methyl group, the ether linkage, and the terminal alkyne.

The alkoxy group is known to be an activating group in electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions due to resonance effects. The m-methyl group provides additional weak activation. DFT calculations can quantify this by computing descriptors such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and molecular electrostatic potential (MEP) maps. A higher HOMO energy generally correlates with increased reactivity toward electrophiles. The MEP map visually shows the electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule, indicating likely sites for electrophilic or nucleophilic attack.

Comparing these descriptors for this compound with a simpler analogue like anisole (B1667542) or phenyl propargyl ether would reveal the electronic influence of the heptynyl chain. While the chain is electronically insulated from the ring by several sigma bonds, its steric bulk could influence the accessibility of reactive sites, a factor that can also be modeled computationally.

Table 3: Comparison of Calculated Reactivity Descriptors

CompoundHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)
Anisole (Reference)-5.80.56.3
Phenyl propargyl ether-5.90.36.2
This compound-5.70.46.1

Note: Data is illustrative, based on general trends observed in similar compounds. A smaller HOMO-LUMO gap generally suggests higher reactivity.

Applications in Advanced Organic Synthesis and Materials Science

Aryl Alkynyl Ethers as Key Intermediates in the Synthesis of Complex Organic Molecules

Aryl alkynyl ethers are versatile intermediates in the synthesis of complex organic molecules due to the reactive nature of the alkyne and the stability of the aryl ether bond. The terminal alkyne in compounds like 1-(hept-6-yn-1-yloxy)-3-methylbenzene can undergo a variety of transformations, including Sonogashira coupling, click chemistry, and cyclization reactions, to construct intricate molecular architectures. mdpi.comnih.gov

The Sonogashira coupling, a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, is a powerful tool for forming carbon-carbon bonds. acs.org This reaction, typically catalyzed by palladium and copper co-catalysts, allows for the introduction of the aryl alkynyl ether moiety into larger, more complex structures. acs.org For instance, the coupling of an aryl alkynyl ether with a substituted aryl halide can lead to the formation of diarylacetylene derivatives, which are precursors to various heterocyclic compounds and conjugated systems.

Furthermore, the terminal alkyne functionality enables participation in [3+2] cycloaddition reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction provides an efficient and highly regioselective method for the synthesis of 1,2,3-triazoles, which are important scaffolds in medicinal chemistry and materials science. The resulting triazole-linked structures can exhibit a range of biological activities and unique material properties.

Arynes, highly reactive intermediates generated from aryl halides or triflates, can also react with the alkyne portion of aryl alkynyl ethers to form complex polycyclic aromatic compounds. nih.gov These reactions open up pathways to novel molecular frameworks that are otherwise difficult to access. The stability of the aryl ether bond under these reaction conditions ensures the integrity of the core structure. acs.org

The following table provides representative examples of complex molecules synthesized using aryl alkynyl ether intermediates.

Aryl Alkynyl Ether IntermediateReaction TypeResulting Complex MoleculeReference
Phenylpropargyl etherIntramolecular enyne cyclizationDihydrofuran derivativesN/A
4-MethoxyphenylacetyleneSonogashira couplingDiarylacetylene derivatives acs.org
1-Ethynyl-4-phenoxybenzeneClick Chemistry (CuAAC)Triazole-linked polymersN/A

Development of Functional Materials and Polymers

The incorporation of aryl alkynyl ether units into polymer backbones can impart desirable properties such as thermal stability, processability, and specific electronic or optical characteristics.

Poly(arylene ether sulfone)s (PAES) are a class of high-performance thermoplastics known for their excellent thermal and mechanical properties. nih.govresearchgate.netresearchgate.net The synthesis of PAES typically involves the nucleophilic aromatic substitution reaction between a bisphenol and an activated dihalide, often containing a sulfone group. researchgate.netnih.gov By utilizing bisphenols containing pre-installed alkyne functionalities, such as those derived from aryl alkynyl ethers, it is possible to synthesize functionalized PAES with pendant alkyne groups.

These pendant alkyne groups serve as reactive handles for post-polymerization modification. For example, they can be used for cross-linking the polymer chains to enhance their mechanical strength and solvent resistance. This is particularly valuable in applications such as gas separation membranes and advanced composites. rsc.org Furthermore, these alkyne groups can be functionalized through click chemistry to attach various chemical moieties, thereby tuning the polymer's properties for specific applications, such as proton exchange membranes in fuel cells. nih.govresearchgate.net

The introduction of the flexible hept-6-yn-1-yloxy chain from a monomer like this compound could also influence the physical properties of the resulting polymer, such as its glass transition temperature and solubility. nih.gov

Monomer with Aryl Alkynyl Ether MoietyPolymerization MethodResulting PolymerKey FeatureReference
Bis(4-hydroxyphenyl)acetyleneNucleophilic Aromatic SubstitutionPoly(arylene ether sulfone) with pendant alkynesCross-linkable for improved mechanical properties researchgate.net
4,4'-Dihydroxy-1,6-diphenoxyhexaneCondensation PolymerizationSulfonated poly(arylene ether sulfone)sLowered glass transition temperature nih.gov

The conjugated system formed by the aromatic ring and the alkyne in aryl alkynyl ethers makes them attractive building blocks for conjugated polymers used in organic electronics. mdpi.comnih.govresearchgate.net These polymers are the active materials in devices such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs).

The incorporation of aryl alkynyl ether units can influence the electronic properties of the resulting conjugated polymer, such as its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which in turn affect the device performance. rsc.org The flexible alkyl chain in this compound could enhance the solubility and processability of the polymer, which are crucial for fabricating high-quality thin films for electronic devices. mdpi.com

Direct (hetero)arylation polymerization (DHAP) is a powerful, eco-friendly method for synthesizing conjugated polymers that avoids the use of organometallic reagents. mdpi.comnih.gov Aryl alkynyl ethers can be valuable monomers in such polymerization reactions.

Aryl Alkynyl Ether MonomerPolymerization TechniqueApplicationPotential AdvantageReference
Di(arylethynyl)anthracene derivativesSonogashira PolymerizationOrganic Field-Effect Transistors (OFETs)Tunable electronic properties rsc.org
Thiophene-flanked diketopyrrolopyrrole with ethynyl (B1212043) linkersStille or Suzuki PolymerizationOrganic Photovoltaics (OPVs)Enhanced light absorption and charge transportN/A

Design of Ligands and Scaffolds for Catalysis

The structural features of aryl alkynyl ethers make them suitable for the design of novel ligands for transition metal catalysis. The oxygen atom of the ether and the π-system of the alkyne can act as coordination sites for metal centers. The modular nature of their synthesis allows for the fine-tuning of the ligand's steric and electronic properties by varying the substituents on the aromatic ring and the alkyne terminus.

For example, bidentate or pincer-type ligands can be synthesized by incorporating additional donor atoms into the aryl alkynyl ether scaffold. These ligands can stabilize catalytically active metal species and influence the selectivity and efficiency of catalytic transformations. The Kumada coupling, for instance, utilizes nickel or palladium catalysts with phosphine (B1218219) ligands to form carbon-carbon bonds. wikipedia.org The development of new ligands based on aryl alkynyl ether structures could lead to improved catalytic systems for this and other cross-coupling reactions.

The alkyne group itself can be part of a ligand that modulates the electronic properties of the metal center, or it can be a reactive site for catalyst immobilization on a solid support.

Ligand TypePotential Metal CoordinationCatalytic ApplicationKey FeatureReference
Phosphino-aryl alkynyl etherPalladium, NickelCross-coupling reactionsTunable electronic and steric propertiesN/A
Bipyridyl-functionalized aryl alkynyl etherRuthenium, IridiumPhotocatalysisPhotosensitizing propertiesN/A

Future Perspectives in Aryl Alkynyl Ether Research

The field of aryl alkynyl ether chemistry is poised for significant growth, driven by the continuous demand for novel functional molecules and materials. Future research is likely to focus on several key areas:

Development of Novel Synthetic Methodologies: While methods like the Williamson ether synthesis and Sonogashira coupling are well-established, there is ongoing research to develop more efficient, sustainable, and atom-economical synthetic routes to aryl alkynyl ethers. This includes the use of earth-abundant metal catalysts and the exploration of C-H activation strategies. organic-chemistry.orgacs.org

Applications in Medicinal Chemistry: The unique conformational properties and potential for diverse functionalization make aryl alkynyl ethers attractive scaffolds for the design of new therapeutic agents. The alkyne group can act as a bioorthogonal handle for targeted drug delivery or as a key pharmacophoric element.

Advanced Materials with Tailored Properties: The ability to precisely control the structure of polymers and materials derived from aryl alkynyl ethers will enable the development of advanced materials with tailored optical, electronic, and mechanical properties for applications in flexible electronics, energy storage, and smart coatings. researchgate.net

Catalysis and Ligand Design: The exploration of new ligand architectures based on aryl alkynyl ethers will continue to be an active area of research, with the goal of developing more efficient and selective catalysts for a wide range of organic transformations. google.com

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